molecular formula C17H17ClNO+ B1263848 (R,R)-asenapine(1+)

(R,R)-asenapine(1+)

Cat. No. B1263848
M. Wt: 286.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-GJZGRUSLSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-asenapine(1+) is an organic cation that is the conjugate acid of (R,R)-asenapine, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R,R)-asenapine. It is an enantiomer of a (S,S)-asenapine(1+).

Scientific Research Applications

Receptor Affinity and Functional Characteristics

Asenapine shows high affinity and distinct binding affinities for various receptors, including serotonin, adrenoceptors, dopamine, and histamine receptors. It differs appreciably from other antipsychotic drugs in its receptor signature, with potent antagonistic properties at several receptors. This unique receptor profile suggests different psychopharmacological properties compared to other antipsychotic drugs (Shahid et al., 2009).

Electrophysiological Characterization

Asenapine displays potent antagonistic activity at 5-HT(2A), D(2), alpha(2)-adrenergic receptors and exhibits partial agonistic activity at 5-HT(1A) receptors. These functional properties suggest its utility in schizophrenia and bipolar disorder (Ghanbari et al., 2009).

Method Development for Detection and Quantitation

A method for the detection and quantitation of asenapine using gas chromatography-mass spectroscopy in postmortem specimens was developed, indicating its potential use in forensic toxicology (Miller et al., 2013).

Enhancement of Drug Solubility and Bioavailability

Asenapine's solubility/dissolution rate and bioavailability were enhanced using co-crystals, indicating an approach to improve drug delivery and efficacy (Al-Nimry & Khanfar, 2021).

Preclinical Profile and Clinical Relevance

The preclinical profile of asenapine, including its broad pharmacological profile and effects on neurotransmitter levels, suggests potential therapeutic advantages in treating schizophrenia and bipolar disorder (Tarazi & Neill, 2013).

Intranasal Delivery for Enhanced Efficacy

Nanostructured lipid carriers for intranasal delivery of asenapine showed promising results in enhancing antipsychotic effect and reducing side effects, suggesting a novel delivery method for schizophrenia treatment (Singh et al., 2016).

properties

Molecular Formula

C17H17ClNO+

Molecular Weight

286.8 g/mol

IUPAC Name

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/p+1/t14-,15-/m0/s1

InChI Key

VSWBSWWIRNCQIJ-GJZGRUSLSA-O

Isomeric SMILES

C[NH+]1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Canonical SMILES

C[NH+]1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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